molecular formula C98H143F3N26O24 B10829074 Spadin (trifluoroacetate salt)

Spadin (trifluoroacetate salt)

Cat. No.: B10829074
M. Wt: 2126.3 g/mol
InChI Key: BCQNVTHNUJMVMT-JEJDUWLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Spadin (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of spadin (trifluoroacetate salt) follows similar synthetic routes as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems ensures the efficient production of high-purity peptides. The process involves rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spadin (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Major Products Formed

The primary product formed is the spadin peptide itself, with trifluoroacetate as a counterion. The purity and integrity of the peptide are confirmed through analytical techniques such as mass spectrometry and HPLC .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Spadin

Spadin is unique due to its specific inhibition of the TREK-1 channel and its rapid onset of antidepressant action. Unlike traditional antidepressants, spadin does not require weeks of administration to exhibit therapeutic effects, making it a promising candidate for fast-acting depression treatments .

Properties

Molecular Formula

C98H143F3N26O24

Molecular Weight

2126.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C96H142N26O22.C2HF3O2/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55;3-2(4,5)1(6)7/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103);(H,6,7)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-;/m0./s1

InChI Key

BCQNVTHNUJMVMT-JEJDUWLBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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